

Application Note: Formulation of 1-(2-Ethylbutyl)piperazine for Research Use

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Compound of Interest

Compound Name: 1-(2-Ethylbutyl)piperazine

CAS No.: 57184-38-0

Cat. No.: B1283373

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Abstract & Introduction

1-(2-Ethylbutyl)piperazine is a secondary amine derivative often utilized as a pharmacophore building block or a specific ligand in monoaminergic receptor research.[1] While the piperazine core provides high water solubility, the bulky 2-ethylbutyl hydrophobic tail introduces significant lipophilicity, creating a formulation challenge (BCS Class II-like behavior).[1]

This guide provides validated protocols for preparing **1-(2-Ethylbutyl)piperazine** for in vitro cellular assays and in vivo preclinical administration.[1] The methodology prioritizes protonation-dependent solubilization and co-solvent strategies to ensure bioavailability without compromising biological integrity.

Physicochemical Profiling (Pre-Formulation)

Before formulation, the researcher must understand the molecule's ionization state.[1] The piperazine ring contains two nitrogen atoms with distinct pKa values.[1]

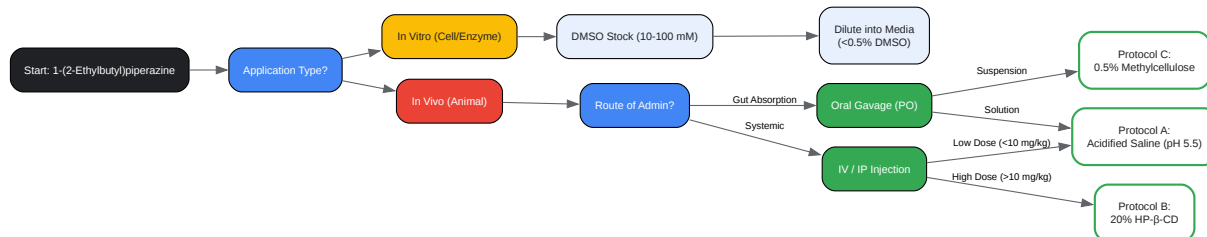
Property	Value (Estimated)	Implication for Formulation
Molecular Weight	~170.30 g/mol	Small molecule, rapid diffusion. [2][1]
pKa (N1 - Secondary)	~9.8	Highly basic; positively charged at physiological pH (7.4).[2][1]
pKa (N4 - Tertiary)	~5.4	Uncharged at neutral pH; protonates only in acidic media.[2][1]
LogP (Octanol/Water)	~1.8 - 2.2	Moderately lipophilic.[2][1] Requires organic co-solvents or pH manipulation for high concentrations.[1]
Physical State	Liquid (Oil) or Low-melting Solid	May require warming (37°C) to dispense accurately if viscous. [2][1]
Solubility (Neutral pH)	< 1 mg/mL	Poor water solubility as a free base.[2][1]
Solubility (pH < 5.0)	> 50 mg/mL	High solubility as a salt (chloride/acetate).[2][1]

Safety & Handling

- Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes.[1] Handle in a fume hood.
- Hygroscopicity: The salt forms (if purchased as HCl) are hygroscopic.[1] Store desiccated.

Formulation Decision Logic

Select the appropriate vehicle based on your experimental endpoint.[1] Do not use high-percentage DMSO for in vivo studies due to toxicity.



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Figure 1: Decision tree for selecting the optimal vehicle based on experimental constraints.[2]
[1]

Protocol 1: Preparation of Master Stock Solution

Purpose: Long-term storage and in vitro dosing.[1] Vehicle: 100% Dimethyl Sulfoxide (DMSO), anhydrous.[1]

- Calculation: Calculate the mass required for a 50 mM stock.
 - Example: To make 10 mL of 50 mM stock (MW ~170.3 g/mol), weigh 85.15 mg.[1]
- Weighing: Weigh the compound into an amber glass vial (protect from light).
 - Critical Step: If the compound is a viscous oil, weigh by difference using a syringe, or wash the syringe with DMSO into the vial.[1]
- Solubilization: Add molecular biology grade DMSO.[1] Vortex for 30 seconds.
 - Visual Check: Solution must be crystal clear. If particulate persists, sonicate at 37°C for 5 minutes.

- Storage: Aliquot into 100 µL volumes in screw-cap cryovials. Store at -20°C.
 - Stability:[1][3][4] Stable for >6 months.[1] Avoid repeated freeze-thaw cycles (>3 times).[1]

Protocol 2: Aqueous Formulation (In Situ Salt Formation)

Purpose: In vivo administration (IV/IP) or functional assays requiring aqueous buffer.[1]

Mechanism: This protocol utilizes the basicity of the piperazine nitrogen to form a water-soluble salt in situ using dilute acid.

Reagents:

- 0.1 N HCl (Hydrochloric Acid)[1]
- PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl)[1]
- pH Meter (Micro-probe recommended)[1]

Workflow:

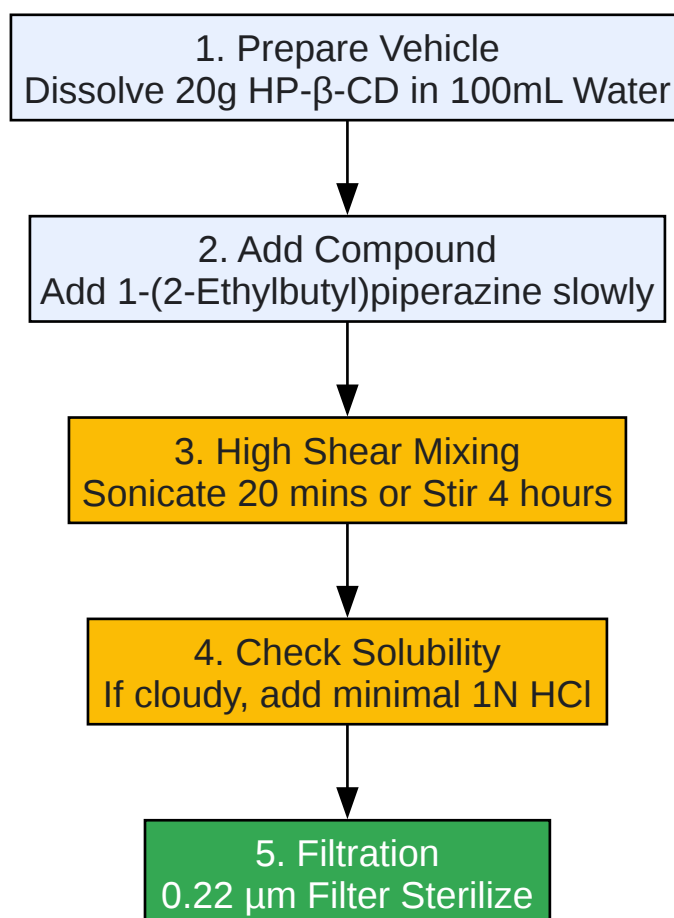
- Weighing: Weigh the required amount of **1-(2-Ethylbutyl)piperazine** free base.
- Acidification (Protonation Step):
 - Add 0.9 molar equivalents of 0.1 N HCl relative to the piperazine.
 - Why? This protonates the most basic nitrogen (N1), converting the oil into a soluble cation.
[1]
 - Example: For 1 mmol of compound, add 0.9 mmol of HCl.[1]
- Dilution: Add sterile saline to reach 90% of the final target volume.
- Vortex/Sonicate: Vortex until fully dissolved. The solution should be clear.
- pH Adjustment (The Critical "Soft Landing"):

- Measure pH.[1][3][5] It will likely be acidic (pH 3-5).[1]
- Carefully titrate with 0.1 N NaOH or dilute PBS to bring pH to 5.5 – 6.5.[1]
- Warning: Do not exceed pH 7.[1]0. As pH approaches the pKa (9.8), the free base will regenerate and precipitate out of solution.[1]
- Sterilization: Pass through a 0.22 μm PES syringe filter.[1]

Protocol 3: Cyclodextrin Complexation (Advanced)

Purpose: High-dose studies where pH < 5 is irritating, or to improve stability.[1] Vehicle: 20% (w/v) Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in water.[2][1]

Mechanism: The 2-ethylbutyl tail enters the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic.



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Figure 2: Workflow for Cyclodextrin Complexation.

Procedure:

- Prepare a 20% w/v HP-β-CD solution in distilled water.
- Add the compound to the vehicle under constant magnetic stirring (500 rpm).
- Stir for 2-4 hours at room temperature.
- If the solution remains hazy, add 1N HCl dropwise until clear (forming the salt inside the cavity).
- Adjust pH to 6.0–7.^[1]0. The cyclodextrin prevents precipitation even at neutral pH.^[1]
- Filter sterilize.^[1]

Quality Control & Troubleshooting

Observation	Root Cause	Corrective Action
Precipitation upon dilution	pH shock (too basic)	Use a buffered vehicle (Protocol 3) or lower the pH of the diluent.
Cloudiness in Saline	"Salting out" effect	Switch to 5% Dextrose in Water (D5W) instead of Saline.
Yellow discoloration	Oxidation of amine	Check storage; ensure argon/nitrogen overlay in stock vials. ^[2] ^[1]

Analytical Verification: Verify concentration using HPLC-UV (210 nm or 254 nm) or LC-MS.

- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).^[1] The formic acid is essential to protonate the piperazine for good peak shape.

References

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